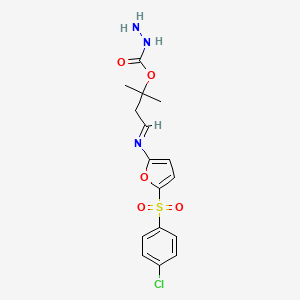
4-((5-((4-Chlorophenyl)sulfonyl)furan-2-yl)imino)-2-methylbutan-2-yl hydrazinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((5-((4-Chlorophenyl)sulfonyl)furan-2-yl)imino)-2-methylbutan-2-yl hydrazinecarboxylate is a complex organic compound that features a combination of sulfonyl, furan, and hydrazinecarboxylate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((5-((4-Chlorophenyl)sulfonyl)furan-2-yl)imino)-2-methylbutan-2-yl hydrazinecarboxylate typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonation reactions, often using reagents like chlorosulfonic acid.
Formation of the Hydrazinecarboxylate Group: This step involves the reaction of hydrazine with a suitable ester or acid chloride to form the hydrazinecarboxylate moiety.
Coupling Reactions: The final step involves coupling the furan, sulfonyl, and hydrazinecarboxylate intermediates under controlled conditions, often using catalysts and specific solvents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring and the hydrazinecarboxylate group.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.
Substitution: Various substitution reactions can occur, especially at the chlorophenyl and furan rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenation reagents like N-bromosuccinimide or electrophilic aromatic substitution reagents are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furanones, while reduction of the sulfonyl group can yield thiols.
Scientific Research Applications
Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features and potential biological activity.
Materials Science: The compound’s functional groups make it a candidate for use in the development of advanced materials, such as polymers and coatings.
Biological Research: It can be used as a probe or reagent in biochemical assays to study enzyme activity or protein interactions.
Mechanism of Action
The mechanism of action of 4-((5-((4-Chlorophenyl)sulfonyl)furan-2-yl)imino)-2-methylbutan-2-yl hydrazinecarboxylate involves its interaction with specific molecular targets. The sulfonyl group can interact with proteins and enzymes, potentially inhibiting their activity. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the hydrazinecarboxylate group can form hydrogen bonds with various biomolecules. These interactions can modulate biological pathways and lead to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 4-((5-((4-Bromophenyl)sulfonyl)furan-2-yl)imino)-2-methylbutan-2-yl hydrazinecarboxylate
- 4-((5-((4-Methylphenyl)sulfonyl)furan-2-yl)imino)-2-methylbutan-2-yl hydrazinecarboxylate
- 4-((5-((4-Nitrophenyl)sulfonyl)furan-2-yl)imino)-2-methylbutan-2-yl hydrazinecarboxylate
Uniqueness
The uniqueness of 4-((5-((4-Chlorophenyl)sulfonyl)furan-2-yl)imino)-2-methylbutan-2-yl hydrazinecarboxylate lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the chlorophenyl group, in particular, can enhance its binding affinity to certain molecular targets compared to similar compounds with different substituents.
Properties
Molecular Formula |
C16H18ClN3O5S |
|---|---|
Molecular Weight |
399.8 g/mol |
IUPAC Name |
[(4E)-4-[5-(4-chlorophenyl)sulfonylfuran-2-yl]imino-2-methylbutan-2-yl] N-aminocarbamate |
InChI |
InChI=1S/C16H18ClN3O5S/c1-16(2,25-15(21)20-18)9-10-19-13-7-8-14(24-13)26(22,23)12-5-3-11(17)4-6-12/h3-8,10H,9,18H2,1-2H3,(H,20,21)/b19-10+ |
InChI Key |
ZBDHXFUMIYCCST-VXLYETTFSA-N |
Isomeric SMILES |
CC(C)(C/C=N/C1=CC=C(O1)S(=O)(=O)C2=CC=C(C=C2)Cl)OC(=O)NN |
Canonical SMILES |
CC(C)(CC=NC1=CC=C(O1)S(=O)(=O)C2=CC=C(C=C2)Cl)OC(=O)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


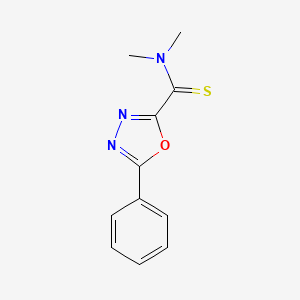
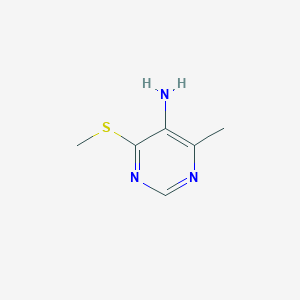

![Trans-3-methyl-8-oxo-7-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12912190.png)
![1-{4-[(5-Iodopyridin-2-yl)sulfanyl]-1H-indol-3-yl}ethan-1-one](/img/structure/B12912192.png)
![2-{[6-(Methanesulfonyl)pyridin-3-yl]amino}-5-nitropyrimidin-4(3H)-one](/img/structure/B12912200.png)
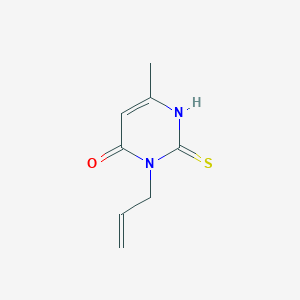
![3-Methyl-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]furan](/img/structure/B12912205.png)
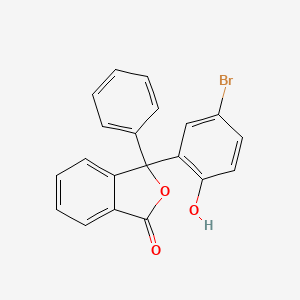

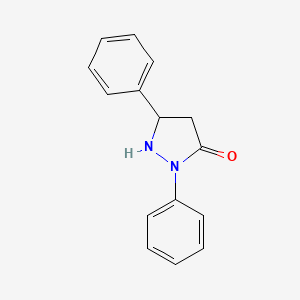
![Isoxazole, 4,5-dihydro-5-phenyl-3-[(phenylseleno)methyl]-](/img/structure/B12912233.png)
![ethyl 2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]decanoate](/img/structure/B12912243.png)

